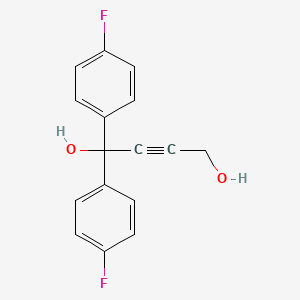
1,1-Bis(4-fluorophenyl)but-2-yne-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(4-fluorophenyl)but-2-yne-1,4-diol is an organic compound with the molecular formula C16H10F2O2 It is characterized by the presence of two fluorophenyl groups attached to a butyne diol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-fluorophenyl)but-2-yne-1,4-diol typically involves the reaction of 4-fluorobenzaldehyde with acetylene derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 4-fluorobenzaldehyde is reacted with acetylene in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1,1-Bis(4-fluorophenyl)but-2-yne-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 1,1-Bis(4-fluorophenyl)butane-1,4-dione.
Reduction: Formation of 1,1-Bis(4-fluorophenyl)butane-1,4-diol.
Substitution: Formation of substituted fluorophenyl derivatives.
科学的研究の応用
1,1-Bis(4-fluorophenyl)but-2-yne-1,4-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of 1,1-Bis(4-fluorophenyl)but-2-yne-1,4-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- 1,1-Bis(4-fluorophenyl)butane-1,4-diol
- 1,1-Bis(4-fluorophenyl)-1-butene
- 1,1-Bis(4-fluorophenyl)-1,2-ethanediamine
Uniqueness
1,1-Bis(4-fluorophenyl)but-2-yne-1,4-diol is unique due to the presence of both fluorophenyl groups and the butyne diol backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
6037-43-0 |
|---|---|
分子式 |
C16H12F2O2 |
分子量 |
274.26 g/mol |
IUPAC名 |
1,1-bis(4-fluorophenyl)but-2-yne-1,4-diol |
InChI |
InChI=1S/C16H12F2O2/c17-14-6-2-12(3-7-14)16(20,10-1-11-19)13-4-8-15(18)9-5-13/h2-9,19-20H,11H2 |
InChIキー |
VSPUXIYWADHSOK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C#CCO)(C2=CC=C(C=C2)F)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14136545.png)
![Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 6,7-dihydro-2,5,7,7-tetramethyl-](/img/structure/B14136552.png)


![(2R)-2-Fluoro-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)propyl methanesulfonate](/img/structure/B14136564.png)
![Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane](/img/structure/B14136580.png)
![{2-[Di(propan-2-yl)amino]ethyl}(triphenyl)phosphanium](/img/structure/B14136581.png)
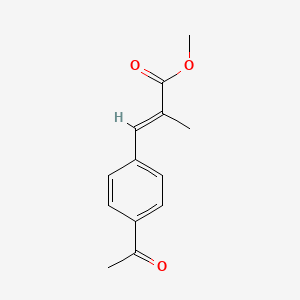
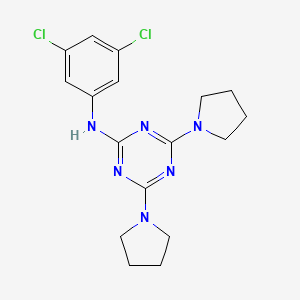
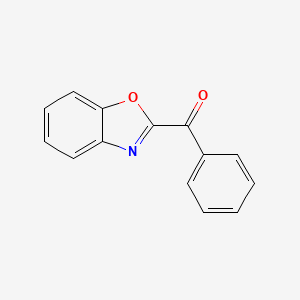
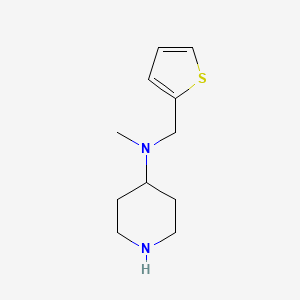
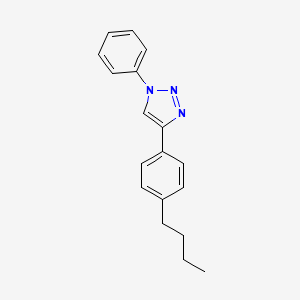
![2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-phenylacetamide](/img/structure/B14136609.png)
![Bicyclo[4.4.1]undeca-1,5,8-triene](/img/structure/B14136613.png)
